

# Development of a stability-indicating assay method for Sofosbuvir impurity B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity B |           |
| Cat. No.:            | B1150401              | Get Quote |

An Application Note and Protocol for the development of a stability-indicating assay method for **Sofosbuvir impurity B**, a critical step in ensuring the quality and safety of the antiviral drug Sofosbuvir. This document provides detailed methodologies for researchers, scientists, and drug development professionals, covering forced degradation studies, chromatographic analysis, and method validation in accordance with ICH guidelines.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C infection.[1] As a prodrug, it is metabolized in the liver to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] During manufacturing and storage, drug substances can degrade, leading to the formation of impurities that may affect the drug's efficacy and safety. Therefore, it is mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods (SIAMs) that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[2]

One of the key degradation products of Sofosbuvir, particularly under alkaline stress conditions, is Impurity B: (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid.[1] This application note provides a comprehensive protocol for developing a stability-indicating RP-HPLC method for the determination of Sofosbuvir in the presence of Impurity B and other potential degradants. The protocol covers forced degradation studies, method development, and validation as per ICH guidelines.[3][4]



## **Experimental Protocols Materials and Reagents**

- Reference Standards: Sofosbuvir, Sofosbuvir Impurity B.
- Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Methanol (HPLC Grade).
- Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>),
   Trifluoroacetic Acid (TFA).
- HPLC Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm or equivalent.[5][6]

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
- · Analytical Balance.
- pH Meter.
- · Sonicator.
- · Water Bath.
- · Photostability Chamber.
- · Hot Air Oven.

## **Chromatographic Conditions**

The following chromatographic conditions are recommended as a starting point for method development.



| Parameter            | Recommended Condition                                               |  |
|----------------------|---------------------------------------------------------------------|--|
| Column               | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm) [5][6]                 |  |
| Mobile Phase         | 0.1% Trifluoroacetic Acid in Water : Acetonitrile (50:50 v/v)[5][6] |  |
| Elution Mode         | Isocratic[5][6]                                                     |  |
| Flow Rate            | 1.0 mL/min                                                          |  |
| Detection Wavelength | 260 nm[1][5][6]                                                     |  |
| Injection Volume     | 20 μL                                                               |  |
| Column Temperature   | 30 °C                                                               |  |
| Diluent              | Water : Acetonitrile (50:50 v/v)                                    |  |

## **Preparation of Solutions**

- Standard Stock Solution (Sofosbuvir): Accurately weigh and transfer 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 400 μg/mL.[5]
- Impurity B Stock Solution: Accurately weigh and transfer 2.5 mg of Sofosbuvir Impurity B reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 25 μg/mL.[5]
- Working Standard Solution: Prepare a suitable concentration (e.g., 40  $\mu$ g/mL for Sofosbuvir) by diluting the stock solution with the diluent.
- Sample Preparation: Prepare the test sample solution using the same diluent to obtain a final concentration equivalent to the working standard solution.

### **Forced Degradation Study Protocol**



Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][7]

- Acid Hydrolysis: Reflux 1 mL of the Sofosbuvir stock solution with 1 mL of 0.1 N HCl at 70°C for 6 hours.[8] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the diluent to obtain the desired concentration.
- Base Hydrolysis (to generate Impurity B): Reflux 1 mL of the Sofosbuvir stock solution with 1 mL of 0.1 N NaOH at 70°C for 10 hours.[8] After cooling, neutralize the solution with 0.1 N HCl and dilute with the diluent. This solution is expected to contain Sofosbuvir Impurity B.
   [1]
- Oxidative Degradation: Treat 1 mL of the Sofosbuvir stock solution with 1 mL of 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 7 days.[8] Dilute with the diluent as required.
- Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days in a hot air oven.[8] After the specified time, withdraw the sample, prepare a solution of the desired concentration, and analyze.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber.[1] Prepare a solution of the desired concentration and analyze.

Analyze all stressed samples, along with an unstressed control sample, using the proposed chromatographic method. The method's specificity is confirmed if the degradation products are well-resolved from the main Sofosbuvir peak.[9]

Forced degradation experimental workflow.

#### **Method Validation Protocol**

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4]

 Specificity: Analyze blank, placebo, Sofosbuvir standard, Impurity B standard, and stressed samples. Ensure that the peaks for the diluent and placebo components do not interfere with the analyte and impurity peaks. Peak purity analysis using a PDA detector should be performed.

### Methodological & Application





- Linearity: Prepare a series of solutions of Sofosbuvir and Impurity B over a specified concentration range (e.g., 50% to 150% of the working concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
- Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the specified concentration limits.[9]
- Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts
  of Sofosbuvir and Impurity B at three different concentration levels (e.g., 80%, 100%, and
  120%).[9] The recovery should be within 98.0% to 102.0%.

#### Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]
- Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.





Click to download full resolution via product page

Logical relationship of Sofosbuvir and its degradants.

#### **Data Presentation**

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and reporting.

Table 1: Summary of Forced Degradation Results

| Stress Condition                              | Time     | % Degradation of Sofosbuvir   | Peak Purity of<br>Sofosbuvir |
|-----------------------------------------------|----------|-------------------------------|------------------------------|
| Acid Hydrolysis<br>(0.1N HCl)                 | 6 hours  | Data                          | Pass/Fail                    |
| Base Hydrolysis (0.1N<br>NaOH)                | 10 hours | Data                          | Pass/Fail                    |
| Oxidation (3% H <sub>2</sub> O <sub>2</sub> ) | 7 days   | Data                          | Pass/Fail                    |
| Thermal (50°C)                                | 21 days  | No significant degradation[8] | Pass/Fail                    |



| Photolytic (UV light) | 24 hours | No significant degradation[1] | Pass/Fail |

Table 2: Linearity Data for Sofosbuvir Impurity B

| Concentration (µg/mL) | Peak Area |
|-----------------------|-----------|
| Level 1               | Data      |
| Level 2               | Data      |
| Level 3               | Data      |
| Level 4               | Data      |
| Level 5               | Data      |

| Correlation Coefficient ( $r^2$ ) |  $\geq 0.999$  |

Table 3: Accuracy Results for Sofosbuvir Impurity B

| Concentration<br>Level | Amount Spiked<br>(µg/mL) | Amount Recovered (μg/mL) | % Recovery |
|------------------------|--------------------------|--------------------------|------------|
| 80%                    | Data                     | Data                     | Data       |
| 100%                   | Data                     | Data                     | Data       |
| 120%                   | Data                     | Data                     | Data       |

| Mean % Recovery | | | 98.0 - 102.0% |

Table 4: Summary of Method Validation Parameters



| Parameter                        | Result | Acceptance Criteria |
|----------------------------------|--------|---------------------|
| Linearity (r²)                   | Data   | ≥ 0.999             |
| Accuracy (% Recovery)            | Data   | 98.0 - 102.0%       |
| Precision - Repeatability (%RSD) | Data   | ≤ 2.0%              |
| Precision - Intermediate (%RSD)  | Data   | ≤ 2.0%              |
| LOD (μg/mL)                      | Data   | Report              |
| LOQ (μg/mL)                      | Data   | Report              |

| Robustness | Robust | System suitability passes |

#### Conclusion

This application note outlines a systematic approach for the development and validation of a stability-indicating RP-HPLC method for Sofosbuvir and its key alkaline degradation product, Impurity B. The provided protocols for forced degradation and method validation are based on established scientific principles and regulatory guidelines.[4] Successful implementation of this method will enable accurate monitoring of the stability of Sofosbuvir in bulk drug and finished pharmaceutical products, ensuring their quality, safety, and efficacy throughout their shelf life.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]



- 4. fda.gov [fda.gov]
- 5. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. eagleanalytical.com [eagleanalytical.com]
- To cite this document: BenchChem. [Development of a stability-indicating assay method for Sofosbuvir impurity B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150401#development-of-a-stability-indicating-assay-method-for-sofosbuvir-impurity-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com